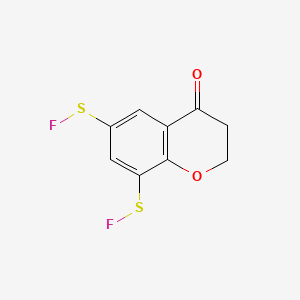
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite: is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a fluorosulfanyl group and a thiohypofluorite moiety attached to a chromen backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Backbone: The chromen backbone can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Fluorosulfanyl Group: The fluorosulfanyl group can be introduced via nucleophilic substitution reactions using fluorosulfanyl chloride and a suitable base.
Attachment of the Thiohypofluorite Moiety: The final step involves the reaction of the intermediate compound with thiohypofluorite reagents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfanyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted chromen derivatives.
Scientific Research Applications
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypochlorite: Similar structure but with a thiohypochlorite moiety instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiocyanate: Contains a thiocyanate group instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thioacetate: Features a thioacetate group in place of thiohypofluorite.
Uniqueness
The uniqueness of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6F2O2S2 |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(6-fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite |
InChI |
InChI=1S/C9H6F2O2S2/c10-14-5-3-6-7(12)1-2-13-9(6)8(4-5)15-11/h3-4H,1-2H2 |
InChI Key |
QUAHVAUPHVSWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2SF)SF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
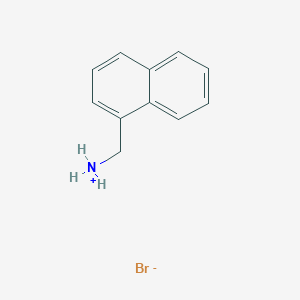
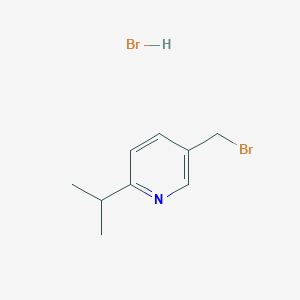
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

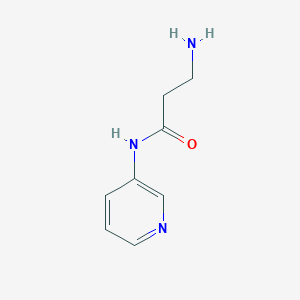
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
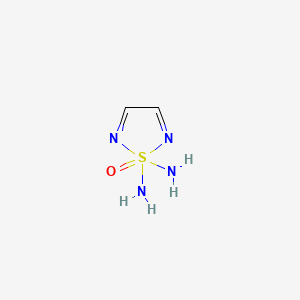
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
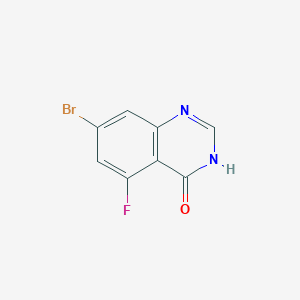

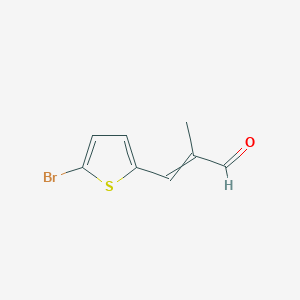
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
